molecular formula C20H27N3O B5650742 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline

Cat. No.: B5650742
M. Wt: 325.4 g/mol
InChI Key: ZXPBMJCGXPXKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a complex organic compound with a molecular formula of C18H25N3O. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a dimethylaniline moiety. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylpiperazine with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 1-(2-Methoxyphenyl)piperazine

Uniqueness

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a dimethylaniline moiety distinguishes it from other similar compounds, leading to its unique applications and effects .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-21(2)18-6-4-17(5-7-18)16-22-12-14-23(15-13-22)19-8-10-20(24-3)11-9-19/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPBMJCGXPXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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